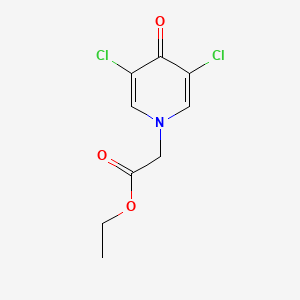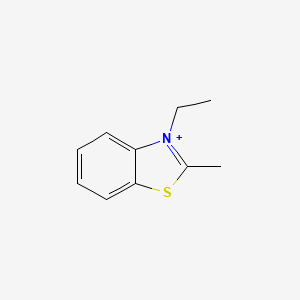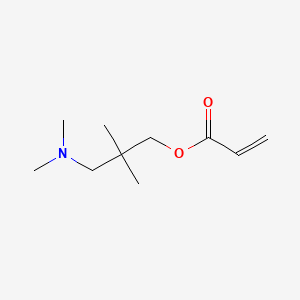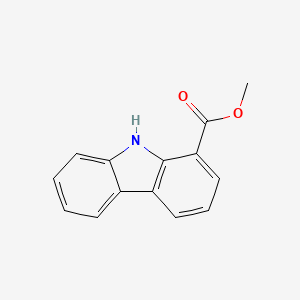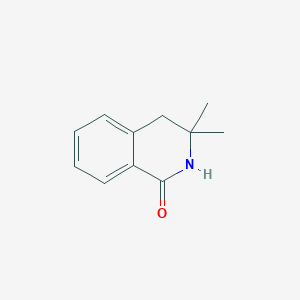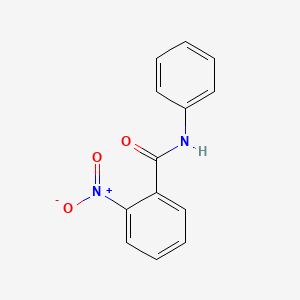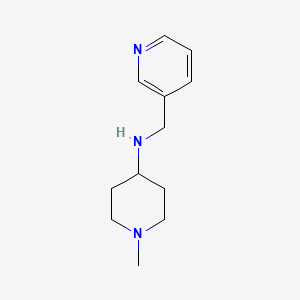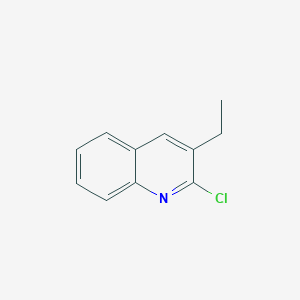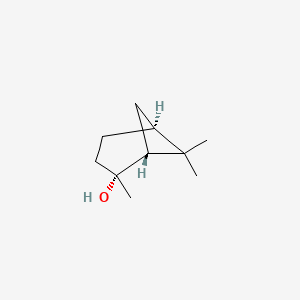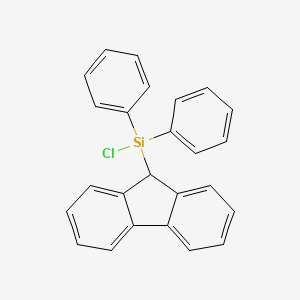
9-(Chlorodiphenylsilyl)-9H-fluorene
描述
9-(Chlorodiphenylsilyl)-9H-fluorene (9-Cl-9H-Fluorene) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the fluorene family, which is a group of hydrocarbon compounds that contain a 9-phenyl ring. 9-Cl-9H-Fluorene is a colorless solid that has a melting point of 146-147°C and is insoluble in water. It is also known as fluoranthene-9-chloro-9-phenylsilane and 3-chloro-9H-fluorene.
作用机制
The mechanism of action of 9-Cl-9H-Fluorene is not well understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to act as a Lewis acid or base, depending on the reaction conditions. Additionally, it is believed to interact with other molecules in a variety of ways, such as by forming hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
生化和生理效应
The biochemical and physiological effects of 9-Cl-9H-Fluorene have not been extensively studied. However, it has been shown to interact with proteins and other biological molecules, which could potentially lead to changes in their structure and function. Additionally, it has been shown to interact with various drugs, which could potentially lead to changes in their pharmacological properties.
实验室实验的优点和局限性
The main advantage of using 9-Cl-9H-Fluorene in laboratory experiments is its low toxicity. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of conditions. However, there are some limitations to using 9-Cl-9H-Fluorene in laboratory experiments. For example, it is not soluble in water and its reaction rate can be affected by the presence of other compounds. Additionally, its mechanism of action is not well understood, which limits its use in certain applications.
未来方向
The potential future directions for research on 9-Cl-9H-Fluorene include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of sensors and other technologies. Additionally, further studies on its interactions with other molecules, such as proteins and drugs, could lead to a better understanding of its potential uses. Additionally, further studies on its synthesis and stability could lead to its use in a variety of laboratory experiments and applications. Finally, further studies on its potential toxicity and environmental effects could lead to its use in the development of safer and more sustainable technologies.
科学研究应用
9-Cl-9H-Fluorene has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent dye in the study of proteins and other biological molecules. It has also been used in the development of sensors for detecting various compounds, such as volatile organic compounds, in the environment. Additionally, 9-Cl-9H-Fluorene has been used in the study of the structure and function of proteins and other biological molecules, as well as in the study of the interactions between drugs and receptors.
属性
IUPAC Name |
chloro-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDSKYNFIMLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376709 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Chlorodiphenylsilyl)-9H-fluorene | |
CAS RN |
73220-53-8 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
